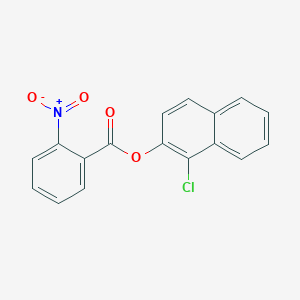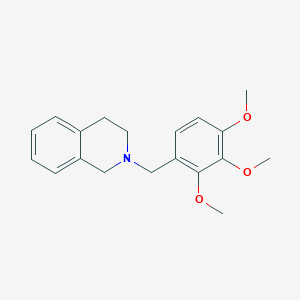
1-chloro-2-naphthyl 2-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-chloro-2-naphthyl 2-nitrobenzoate, also known as NBD-Cl, is a fluorescent labeling reagent that is widely used in scientific research. It is commonly used to label proteins and peptides for biochemical and biophysical studies. NBD-Cl is a versatile reagent that can be used for a wide range of applications, including protein folding studies, protein-protein interactions, and enzyme kinetics.
Mechanism of Action
The mechanism of action of 1-chloro-2-naphthyl 2-nitrobenzoate involves the reaction of the reagent with amino acid residues in the protein or peptide of interest. The reaction results in the formation of a covalent bond between the NBD group and the protein or peptide. The fluorescent properties of the NBD group allow for the detection and quantification of the labeled protein or peptide.
Biochemical and Physiological Effects:
1-chloro-2-naphthyl 2-nitrobenzoate labeling does not have any direct biochemical or physiological effects on the protein or peptide of interest. However, it is important to note that the labeling process can affect the conformation and function of the labeled protein or peptide. Therefore, it is important to carefully optimize the labeling conditions to minimize any potential effects on the protein or peptide.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-chloro-2-naphthyl 2-nitrobenzoate as a labeling reagent is its high sensitivity and versatility. 1-chloro-2-naphthyl 2-nitrobenzoate can be used for a wide range of applications, including protein folding studies, protein-protein interactions, and enzyme kinetics. Additionally, the fluorescent properties of the NBD group allow for the detection and quantification of the labeled protein or peptide.
One limitation of using 1-chloro-2-naphthyl 2-nitrobenzoate is that the labeling process can affect the conformation and function of the labeled protein or peptide. Therefore, it is important to carefully optimize the labeling conditions to minimize any potential effects on the protein or peptide.
Future Directions
There are several future directions for the use of 1-chloro-2-naphthyl 2-nitrobenzoate in scientific research. One direction is the development of new labeling strategies that minimize any potential effects on the protein or peptide. Another direction is the use of 1-chloro-2-naphthyl 2-nitrobenzoate in high-throughput screening assays for drug discovery. Additionally, there is potential for the use of 1-chloro-2-naphthyl 2-nitrobenzoate in the development of biosensors for the detection of specific proteins or peptides in biological samples.
In conclusion, 1-chloro-2-naphthyl 2-nitrobenzoate is a versatile fluorescent labeling reagent that is widely used in scientific research. Its high sensitivity and versatility make it a valuable tool for a wide range of applications, including protein folding studies, protein-protein interactions, and enzyme kinetics. While there are limitations to its use, careful optimization of the labeling conditions can minimize any potential effects on the protein or peptide. There are several future directions for the use of 1-chloro-2-naphthyl 2-nitrobenzoate in scientific research, including the development of new labeling strategies and the use of 1-chloro-2-naphthyl 2-nitrobenzoate in high-throughput screening assays for drug discovery.
Synthesis Methods
The synthesis of 1-chloro-2-naphthyl 2-nitrobenzoate involves the reaction of 1-chloro-2-naphthol with 2-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction yields 1-chloro-2-naphthyl 2-nitrobenzoate as a yellow crystalline solid with a high purity.
Scientific Research Applications
1-chloro-2-naphthyl 2-nitrobenzoate is widely used in scientific research as a fluorescent labeling reagent. It is commonly used to label proteins and peptides for biochemical and biophysical studies. 1-chloro-2-naphthyl 2-nitrobenzoate has been used to study protein folding, protein-protein interactions, and enzyme kinetics. It is also used in fluorescence polarization assays to study ligand binding to proteins.
properties
IUPAC Name |
(1-chloronaphthalen-2-yl) 2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClNO4/c18-16-12-6-2-1-5-11(12)9-10-15(16)23-17(20)13-7-3-4-8-14(13)19(21)22/h1-10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZSFIIKUOXHGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)OC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-naphthyl 2-nitrobenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5723770.png)


![N-(4-ethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5723796.png)
![2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]-6-nitrophenol](/img/structure/B5723798.png)
![N'-{[2-(4-methoxyphenyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5723806.png)





![4-({[(2,3-dichlorophenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5723852.png)

